SALOR-INT L480401-1EA

Description

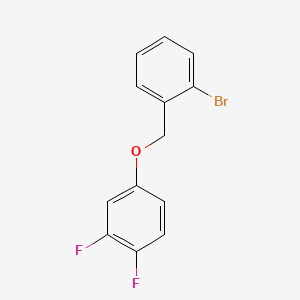

SALOR-INT L480401-1EA, also known by its chemical name 4-((2-Bromobenzyl)oxy)-1,2-difluorobenzene, is a compound with the molecular formula C13H9BrF2O and a molecular weight of 299.11 . This compound is characterized by the presence of bromine, fluorine, and benzene rings in its structure, making it a versatile molecule for various chemical applications.

Properties

IUPAC Name |

4-[(2-bromophenyl)methoxy]-1,2-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF2O/c14-11-4-2-1-3-9(11)8-17-10-5-6-12(15)13(16)7-10/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIVWTHAPXBXES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC(=C(C=C2)F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834884-91-2 | |

| Record name | 4-((2-BROMOBENZYL)OXY)-1,2-DIFLUOROBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of SALOR-INT L480401-1EA involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-bromobenzyl alcohol with 1,2-difluorobenzene under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the product, which is then purified through recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

SALOR-INT L480401-1EA undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

Oxidation Reactions: The benzyl group in the compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group may yield benzaldehyde, while substitution of the bromine atom may result in the formation of various substituted benzene derivatives .

Scientific Research Applications

SALOR-INT L480401-1EA has a wide range of scientific research applications, including:

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its fluorine atoms make it suitable for use in fluorine-19 nuclear magnetic resonance spectroscopy.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile building block for drug design.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of SALOR-INT L480401-1EA involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. In biological systems, this compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

SALOR-INT L480401-1EA can be compared with other similar compounds, such as:

4-((2-Chlorobenzyl)oxy)-1,2-difluorobenzene: This compound is similar in structure but contains a chlorine atom instead of bromine. The presence of chlorine can affect the compound’s reactivity and binding affinity.

4-((2-Methylbenzyl)oxy)-1,2-difluorobenzene: This compound has a methyl group instead of bromine. The methyl group can influence the compound’s chemical properties and interactions.

4-((2-Nitrobenzyl)oxy)-1,2-difluorobenzene:

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which confer distinct chemical properties and reactivity compared to other similar compounds .

Biological Activity

SALOR-INT L480401-1EA, also known by its chemical name Ethyl 4-(naphthalen-2-yloxy)-3-oxobutanoate, is a compound that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound belongs to the class of esters and is characterized by the presence of a naphthalen-2-yloxy group attached to a 3-oxobutanoate moiety. Its molecular formula is with a molecular weight of approximately 232.24 g/mol .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting potential applications in treating infections.

- Anticancer Activity : Studies have indicated that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

The biological effects of this compound are believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.

- Receptor Modulation : It may interact with cell surface receptors, altering signaling pathways that regulate cell growth and inflammation.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 50 µg/mL for certain strains .

- Anticancer Research : In vitro studies demonstrated that this compound could reduce the viability of breast cancer cells by up to 70% at concentrations of 100 µM after 48 hours of treatment. Mechanistic studies indicated that this effect was associated with increased apoptosis and reduced expression of anti-apoptotic proteins .

- Inflammation Model : In a mouse model of acute inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory cytokine levels compared to control groups .

Data Table: Summary of Biological Activities

| Biological Activity | Effect Observed | Concentration/Conditions | Reference |

|---|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | MIC = 50 µg/mL | |

| Anticancer | Reduced viability in breast cancer cells | 70% reduction at 100 µM | |

| Anti-inflammatory | Reduced edema and cytokine levels | Mouse model studies |

Q & A

Q. How can a conceptual framework strengthen hypothesis-driven research on this compound?

- Methodological Answer : Ground hypotheses in established theories (e.g., receptor-binding kinetics for pharmacological studies). Use deductive reasoning to derive testable predictions, and map variables to constructs using logic models. For interdisciplinary work, integrate frameworks from chemistry and systems biology to justify methodological choices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.